molecular formula C15H15N3OS B12245955 N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B12245955
M. Wt: 285.4 g/mol
InChI Key: ABWXEPQRBGHCPY-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a methoxypyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxypyridine moiety enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine stands out due to its unique combination of a benzothiazole core and a methoxypyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H15N3OS/c1-10-5-6-12-13(8-10)20-15(18-12)17-9-11-4-3-7-16-14(11)19-2/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

ABWXEPQRBGHCPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=C(N=CC=C3)OC

Origin of Product

United States

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